6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23-14-21(19-2-3-19)24-16-26(23)15-18-6-10-25(11-7-18)9-5-17-1-4-22-20(13-17)8-12-28-22/h1,4,13-14,16,18-19H,2-3,5-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBSXBKHXHGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and benzofuran intermediates, followed by their coupling with piperidine and dihydropyrimidinone units under controlled conditions. Common reagents used in these reactions include cyclopropyl bromide, benzofuran derivatives, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces the benzisoxazole in compounds with a dihydrobenzofuran system, which may reduce metabolic instability while retaining π-π stacking interactions critical for receptor binding.
- The cyclopropyl group at position 6 could enhance lipophilicity and membrane permeability compared to methyl or fluorinated substituents in analogs .
Piperidine-Linked Bioactive Compounds ()
Key Observations :
- The target compound’s dihydrobenzofuran moiety may confer antioxidant or anti-inflammatory properties absent in ’s acryloyl-triazine derivatives .
Biological Activity
6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, identified by its CAS number 2097924-20-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 2097924-20-2 |
Antioxidant Activity
Recent studies have demonstrated that compounds similar to 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exhibit significant antioxidant properties. For instance, a series of benzofuran and pyrimidine derivatives were evaluated using the DPPH radical scavenging assay, showing promising antioxidant activity .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens. In vitro assays have indicated that derivatives of similar structures display varying degrees of activity against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, providing insights into their effectiveness compared to conventional antibiotics .
Anticancer Properties
The anticancer potential of 6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored through various studies. Compounds with similar scaffolds have shown cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly enhance cytotoxicity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups in the molecular structure may contribute to its ability to scavenge free radicals.
- Antimicrobial Mechanism : It is hypothesized that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Cytotoxic Mechanism : The interaction with cellular targets such as DNA or proteins involved in cell cycle regulation could be responsible for its anticancer activity.
Study 1: Antioxidant Evaluation
A study conducted by Yamuna et al. synthesized a series of benzofuran and pyrimidine derivatives and evaluated their antioxidant activities using DPPH and ABTS assays. The results indicated that certain modifications led to enhanced radical scavenging capabilities .
Study 2: Antimicrobial Testing
In a comparative study involving various novel compounds, the antimicrobial efficacy of structurally related compounds was assessed against several bacterial strains. The findings revealed that some derivatives exhibited MIC values comparable to standard antibiotics .
Study 3: Cytotoxicity Screening
A comprehensive screening of compounds similar to 6-Cyclopropyl showed significant cytotoxicity against the HT29 cell line with IC50 values lower than those observed for reference drugs like doxorubicin. This suggests a promising avenue for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
